N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzodioxin ring with a pyrazolopyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Synthesis of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.
Coupling Reaction: The final step involves coupling the benzodioxin ring with the pyrazolopyridine core using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: A simpler analog with similar structural features.
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the benzodioxin ring and pyrazolopyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O3 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-10-7-12(13-9-18-21(2)16(13)19-10)17(22)20-11-3-4-14-15(8-11)24-6-5-23-14/h3-4,7-9H,5-6H2,1-2H3,(H,20,22) |
InChI Key |
MLNYNNDCHIRVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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